![molecular formula C20H24N2O5S B2435713 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide CAS No. 887218-92-0](/img/structure/B2435713.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide, also known as BDBM, is a chemical compound with potential therapeutic applications. It belongs to the family of sulfonamide-based drugs and has been studied extensively for its pharmacological properties.
Scientific Research Applications
- The benzodioxole nucleus in this compound has been investigated for its antimicrobial potential. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. By inhibiting microbial growth, it could contribute to novel antimicrobial agents .
- Schistosomiasis, a parasitic disease caused by trematode worms, affects millions of people worldwide. Preliminary studies suggest that this compound may have activity against Schistosoma parasites, making it a potential candidate for drug development in schistosomiasis treatment .
- Compounds containing the benzodioxole moiety have shown promise in managing epilepsy. While further research is needed, this compound’s structural features make it an interesting target for investigating anticonvulsant properties .
- Chronic pain management remains a challenge. Some studies have explored the analgesic potential of benzodioxole derivatives. This compound’s unique structure could contribute to novel pain-relieving strategies .
- Tuberculosis (TB) continues to be a global health concern. Researchers have examined benzodioxole-containing compounds for their anti-TB activity. This compound’s sulfonamide group may play a role in inhibiting mycobacterial growth .
- Inflammation is implicated in various diseases. Benzodioxole-based compounds have been investigated as potential anti-inflammatory agents. Understanding their mechanisms of action could lead to therapeutic breakthroughs .
Antimicrobial Activity
Schistosomiasis Treatment
Epilepsy Management
Pain Alleviation
Tuberculosis Therapy
Anti-Inflammatory Properties
Mechanism of Action
Target of Action
The compound, also known as N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide, has been found to interact with multiple targets. In the context of cancer treatment, it has been shown to interact with microtubules and their component protein, tubulin . In plant science, it has been identified as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1), which plays a crucial role in plant growth and development .
Mode of Action
In cancer cells, this compound acts by modulating microtubule assembly, either suppressing tubulin polymerization or stabilizing microtubule structure . This leads to mitotic blockade and induces apoptosis in cancer cells . In plants, it acts as an auxin receptor agonist, enhancing root-related signaling responses .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. In cancer cells, it disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis . In plants, it enhances auxin response reporter’s (DR5:GUS) transcriptional activity, down-regulates the expression of root growth-inhibiting genes, and promotes root growth .
Result of Action
The compound’s action results in significant molecular and cellular effects. In cancer cells, it causes cell cycle arrest at the S phase and induces apoptosis . In plants, it promotes root growth in both Arabidopsis thaliana and Oryza sativa .
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-2-5-17(6-3-15)28(23,24)21-13-18(22-8-10-25-11-9-22)16-4-7-19-20(12-16)27-14-26-19/h2-7,12,18,21H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCPIQNEYVDNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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